Tretinoin

Overview

Description

Tretinoin, also known as all-trans-retinoic acid, is a derivative of vitamin A. It is widely used in dermatology for the treatment of acne, photoaging, and other skin conditions. This compound works by promoting cell turnover and collagen production, which helps to improve skin texture and reduce the appearance of fine lines and wrinkles .

Mechanism of Action

Target of Action

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets retinoic acid receptors (RARs) , which include alpha, beta, and gamma isotypes . These receptors are part of the nuclear receptor superfamily and play a crucial role in regulating epithelial cell growth and differentiation .

Mode of Action

It is believed to exert its pharmacological actions by binding to and activating rars . This binding and activation lead to changes in the expression levels of hundreds of cellular proteins , affecting multiple pathways involved in acne pathogenesis and promoting the differentiation and maturation of cells .

Biochemical Pathways

This compound influences several biochemical pathways. It stimulates the turnover of epidermal cells, leading to the shedding of the top layer of the skin and promoting the growth of new cells . Additionally, this compound acts on melanocytes, the cells responsible for producing melanin, inhibiting melanin synthesis . This action helps in the treatment of hyperpigmentation.

Pharmacokinetics

This compound’s pharmacokinetics reveal that plasma drug exposure declines substantially and rapidly when the drug is administered in a long-term daily regimen . This decline is attributed to several factors, including decreased intestinal absorption, enhanced enzymatic catabolism, and the induction of cytoplasmic retinoic acid binding proteins (CRABP), which leads to increased drug sequestration . The most favored explanation is that continuous this compound treatment induces drug catabolism by cytochrome P450 (CYP) enzymes .

Result of Action

This compound exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . In the context of acne, this compound unclogs pores, reduces acne breakouts, and diminishes the appearance of fine lines and wrinkles . When used for leukemia, it forces the primary cancerous promyelocytes to differentiate and mature into neutrophils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the presence of other topical acne medications, which can enhance its penetration . Furthermore, the drug’s stability can be influenced by storage conditions, with exposure to light and heat potentially degrading the medication .

Biochemical Analysis

Biochemical Properties

Tretinoin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. These interactions lead to the modulation of genes involved in cell differentiation, proliferation, and apoptosis. This compound also interacts with enzymes such as cytochrome P450, which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It promotes the differentiation of keratinocytes, leading to improved skin texture and reduced acne lesions . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression by binding to RARs and RXRs . Additionally, this compound affects cellular metabolism by increasing the turnover of skin cells and enhancing collagen production .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to RARs and RXRs, which then form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes . This binding leads to the activation or repression of gene transcription, resulting in changes in cell differentiation, proliferation, and apoptosis. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known to be unstable and can degrade when exposed to light and air . Long-term studies have shown that this compound can lead to sustained improvements in skin texture and reduction in acne lesions, but its efficacy may decrease over time due to its instability . Additionally, prolonged use of this compound can result in skin irritation and increased sensitivity to sunlight .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to promote cell differentiation and reduce tumor growth, while high doses can lead to toxicity and adverse effects such as skin irritation and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to 4-oxo-retinoic acid by cytochrome P450 enzymes . This conversion is crucial for the regulation of retinoic acid levels in the body. This compound also interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in its metabolism and clearance . These interactions can affect metabolic flux and the levels of metabolites in the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to cellular retinoic acid-binding proteins (CRABPs) . These proteins facilitate the transport of this compound to its target sites, such as the nucleus, where it can exert its effects on gene expression. This compound is also distributed to various tissues, including the skin, liver, and lungs, but does not cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to RARs and RXRs to regulate gene expression . This compound can also be found in the cytoplasm, where it interacts with CRABPs and other proteins involved in its transport and metabolism. Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tretinoin is synthesized through the oxidation of retinol (vitamin A alcohol) or retinal (vitamin A aldehyde). The process involves the use of oxidizing agents such as manganese dioxide or potassium permanganate under controlled conditions to ensure the formation of all-trans-retinoic acid .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process that includes the isomerization of retinol to retinal, followed by oxidation to this compound. The process is optimized to achieve high yields and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tretinoin undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form retinoic acid derivatives.

Reduction: It can be reduced back to retinol or retinal under specific conditions.

Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different retinoid compounds.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products Formed

Oxidation: Formation of retinoic acid derivatives.

Reduction: Formation of retinol or retinal.

Substitution: Formation of various retinoid compounds.

Scientific Research Applications

Tretinoin has a wide range of scientific research applications, including:

Dermatology: Used in the treatment of acne, photoaging, and hyperpigmentation.

Oncology: Used in the treatment of acute promyelocytic leukemia.

Cosmeceuticals: Incorporated into various skincare products for its anti-aging and skin-renewing properties.

Pharmacology: Studied for its potential in treating other skin conditions and its effects on cellular differentiation and proliferation.

Comparison with Similar Compounds

Similar Compounds

Retinol: A precursor to tretinoin, less potent and available over-the-counter.

Adapalene: A synthetic retinoid used for acne treatment, similar in function but with different receptor binding properties.

Tazarotene: Another synthetic retinoid used for acne and psoriasis, known for its strong receptor binding and efficacy

Uniqueness of this compound

This compound is unique due to its high potency and efficacy in treating a wide range of skin conditions. Unlike retinol, which requires conversion to retinoic acid in the skin, this compound is already in its active form, leading to faster and more noticeable results. Additionally, this compound has a well-established safety and efficacy profile, making it a preferred choice for dermatological treatments .

Properties

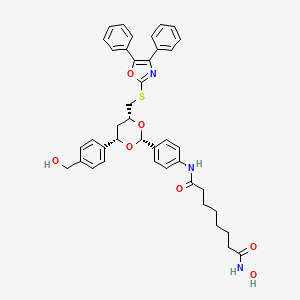

IUPAC Name |

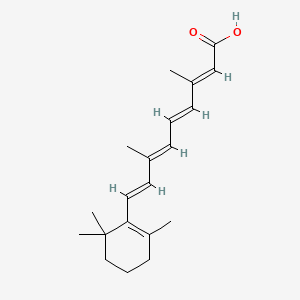

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Record name | tretinoin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tretinoin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13497-05-7 (hydrochloride salt) | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021239 | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 g/100 mL | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

302-79-4, 97950-17-9 | |

| Record name | Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Retinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tretinoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tretinoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Tretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | all-trans-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tretinoin interact with its target at a cellular level?

A1: this compound exerts its effects by binding to nuclear retinoic acid receptors (RARα, RARβ, and RARγ) within cells. [] This binding leads to the activation or suppression of gene expression, ultimately influencing cellular processes like proliferation, differentiation, and inflammation.

Q2: What are the downstream effects of this compound binding to RARs in the context of acne treatment?

A2: this compound primarily targets the sebaceous glands, reducing their size and sebum production. [] It achieves this by decreasing the proliferation of sebocytes and inhibiting their differentiation. [, ] Additionally, this compound exhibits anti-inflammatory activities, further contributing to its efficacy in treating acne. [, ]

Q3: this compound is known to be effective against photoaging. How does its interaction with RARs contribute to these beneficial effects?

A3: this compound promotes epidermal thickening and increases the number of epidermal cell layers, suggesting it stimulates cellular renewal. [] It has also been shown to improve collagen synthesis, reduce the appearance of fine wrinkles, and improve skin texture, contributing to its anti-aging effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The chemical name for this compound is (all-E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclonexen-1-yl)-2,4,6,8-nonatetraenoic acid. Its molecular formula is C20H28O2, and its molecular weight is 300.44. []

Q5: How does the stability of this compound in topical formulations vary?

A5: this compound is known to be unstable under certain conditions, particularly when exposed to light and oxidizing agents. [] Different formulations offer varying degrees of protection against degradation. For example, this compound gel microsphere formulations have shown better stability against photodegradation compared to traditional this compound gels. []

Q6: Does the scientific literature provided discuss catalytic properties or applications of this compound?

A6: The provided articles primarily focus on the therapeutic applications of this compound, particularly in dermatology. Information regarding any potential catalytic properties or applications is not discussed.

Q7: Have any computational chemistry studies been conducted on this compound or its isomers?

A8: Yes, quantum mechanical calculations have been used to compare the molecular shape and electrostatic potential of this compound and its isomer, isothis compound. [] These calculations suggest that both isomers have similar biochemical interactions, potentially leading to similar adverse effects. []

Q8: How does the isomerism of this compound and isothis compound influence their effects on the skin?

A9: While both this compound and isothis compound enhance viable epidermis thickness and cell layer numbers, isothis compound demonstrates more pronounced effects. [] Specifically, isothis compound treatment resulted in increased horny layer thickness compared to this compound. []

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: Various approaches have been investigated, including:

- Microencapsulation: this compound gel microsphere formulations encapsulate the active ingredient, providing better protection against photodegradation and degradation by benzoyl peroxide. [, , ]

- Liposomal Delivery: Liposomes containing this compound have been studied as a potential drug delivery system, aiming to improve stability and enhance skin penetration. []

- Cyclodextrin Complexation: The formation of a this compound-cyclodextrin complex has been investigated as a means to enhance the solubility of this compound. []

Q10: What is known about the percutaneous absorption of this compound from topical formulations?

A11: Percutaneous absorption of this compound is generally low. One study found that the mean percutaneous absorption of this compound from a 2% mequinol/0.01% this compound solution was about 4.5%. [] Another study showed that this compound plasma levels did not increase above endogenous levels following topical application of a clindamycin phosphate/tretinoin gel. []

Q11: How does the formulation of this compound influence its skin penetration?

A12: Formulation plays a crucial role in this compound's skin penetration. For instance, micronized this compound gel, with its optimal particle size, exhibits more efficient delivery compared to other formulations like this compound microsphere gel. []

Q12: What preclinical models have been used to study the effects of this compound on wound healing?

A13: Porcine models have been used to investigate the impact of topical this compound on epithelial wound healing in partial-thickness wounds. [] Results suggest that while pretreatment with this compound can accelerate healing, continued application directly on wounds may retard re-epithelialization due to persistent inflammation. [, ]

Q13: What in vitro models have been used to investigate the effects of this compound on keloid-derived fibroblasts?

A14: Studies have compared the expression of matrix metalloproteinases (MMPs) in keloid-derived fibroblasts versus normal dermal fibroblasts. [] These studies revealed a significant upregulation of MMP-13 and downregulation of MMP-1 and MMP-8 in keloid-derived fibroblasts. [] Further research demonstrated that this compound could reverse this abnormal MMP expression profile, suggesting its potential therapeutic use for keloids. []

Q14: What safety considerations are associated with the use of topical this compound?

A15: While generally considered safe and effective, topical this compound can cause side effects such as skin irritation, dryness, redness, and scaling. [, , ] The severity of these effects can vary depending on the individual, formulation used, and frequency of application. [, , , ]

Q15: Beyond traditional topical formulations, what alternative delivery systems have been explored for this compound?

A16: Researchers have investigated the use of nanocarriers like nanosuspensions and nanoemulsions for topical this compound delivery. [] These systems aim to enhance drug stability, improve skin penetration, and potentially reduce side effects. []

Q16: Are there any established biomarkers for predicting the efficacy of this compound therapy or for monitoring treatment response?

A17: While the research provided does not identify specific biomarkers for this compound efficacy or treatment response, gene expression profiling has been explored. One study revealed that both this compound and a cosmetic formulation containing retinyl propionate reversed a consensus gene signature associated with aging, indicating potential for developing biomarkers based on gene expression changes. []

Q17: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) is frequently employed to measure this compound levels in pharmaceutical preparations. [, , ] This technique allows for accurate quantification of the drug, ensuring quality control and product consistency. []

Q18: What methods have been explored for quantifying this compound in biological samples?

A19: Gas chromatography coupled with mass spectrometry (GC/MS) has been utilized to determine this compound levels in plasma samples. [] This highly sensitive technique enables the detection and quantification of this compound, even at low concentrations. []

Q19: What are some alternative methods for quantifying this compound in pharmaceutical formulations?

A20: Visible spectrophotometry has been explored as a simple and cost-effective method for quantifying this compound. [] This approach utilizes the reaction between this compound and phosphomolybdic acid to form a colored complex, which can be measured spectrophotometrically. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)

![(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B1684151.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)